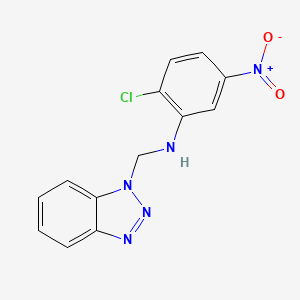

N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzotriazole derivatives, such as N-(1H-Benzotriazol-1-ylmethyl)benzamide, are known to be versatile synthetic tools . They have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Synthesis Analysis

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Molecular Structure Analysis

The solid-state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N···HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis

Benzotriazole derivatives have been used as reactants for various types of reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its specific structure. For a similar compound, N-(1H-Benzotriazol-1-ylmethyl)formamide, the molecular formula is C8H8N4O and the average mass is 176.175 Da .科学的研究の応用

Synthesis of Guanidines

Musiol and Moroder (2001) detailed the use of N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, derived from electron-withdrawing substituents like 5-chloro or 6-nitro derivatives, for efficiently converting primary and secondary amines to diprotected guanidines. This process is essential for the synthesis of guanidine-containing compounds, which have significant biological and pharmaceutical applications (Musiol & Moroder, 2001).

High-Energy Materials

Srinivas et al. (2012) synthesized amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole, including compounds related to N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline, for energetic material applications. These compounds exhibit significant potential in the development of high-energy density materials due to their high detonation velocity and pressure (Srinivas, Ghule, Tewari, & Muralidharan, 2012).

Novel Synthesis Methods

Katritzky, Rachwał, and Ollmann (1994) explored the use of benzotriazol-1-yl derivatives for simplifying the synthesis of selectively methylated benzimidazoles from 4-methoxy-2-nitroaniline. This method represents a novel approach for synthesizing benzimidazole derivatives, which are crucial in pharmaceutical research and development (Katritzky, Rachwał, & Ollmann, 1994).

Biological Activity Evaluation

Ghani and Mansour (2011) synthesized and evaluated the biological activity of Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligand, highlighting the potential anticancer properties of these compounds. This research demonstrates the importance of this compound derivatives in medicinal chemistry and oncology (Ghani & Mansour, 2011).

Corrosion Inhibition

Aramaki, Kiuchi, Sumiyoshi, and Nishihara (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-nitro derivatives, for copper corrosion in sulphate solutions. The study provides insights into the applications of these compounds in preventing metal corrosion, a critical aspect of material science and engineering (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

将来の方向性

特性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(19(20)21)7-12(10)15-8-18-13-4-2-1-3-11(13)16-17-18/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGGEIIGZSVGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)

![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)

![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2579692.png)

![2-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid](/img/structure/B2579693.png)

![Diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579694.png)

![ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2579695.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2579697.png)

![[4-(1-Hydroxycyclobutyl)phenyl]boronic acid](/img/structure/B2579698.png)